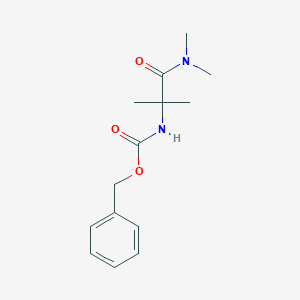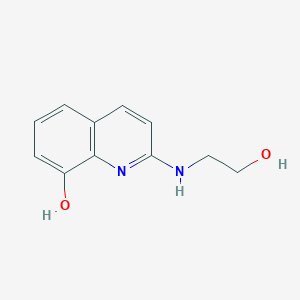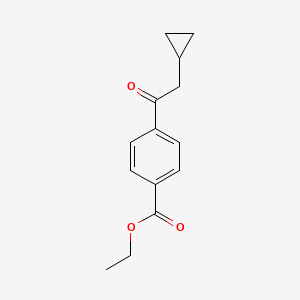
Ethyl 4-(2-cyclopropylacetyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-cyclopropylacetyl)benzoate is an organic compound characterized by its molecular structure, which includes an aromatic ring, an ester group, and a cyclopropyl moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-bromobenzoic acid and ethyl cyclopropylacetate.
Reaction Conditions: The reaction involves a Friedel-Crafts acylation, where the cyclopropylacetyl group is introduced to the benzene ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: 4-(2-cyclopropylacetyl)benzoic acid
Reduction: 4-(2-cyclopropylacetyl)benzyl alcohol
Substitution: Nitro derivatives or bromo derivatives of the aromatic ring
科学研究应用
Ethyl 4-(2-cyclopropylacetyl)benzoate has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Ethyl 4-(2-cyclopropylacetyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways: It can influence signaling pathways related to inflammation, pain, and other physiological processes.
相似化合物的比较
Ethyl 4-(2-cyclopropylacetyl)benzoate is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Other esters with similar structures, such as Ethyl 4-(2-methylpropionyl)benzoate and Ethyl 4-(2-ethylacetyl)benzoate.
Uniqueness: The presence of the cyclopropyl group in this compound imparts unique chemical and biological properties compared to its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C14H16O3 |
|---|---|
分子量 |
232.27 g/mol |
IUPAC 名称 |
ethyl 4-(2-cyclopropylacetyl)benzoate |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)12-7-5-11(6-8-12)13(15)9-10-3-4-10/h5-8,10H,2-4,9H2,1H3 |
InChI 键 |
IALZKFJYBSJABZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B15358228.png)
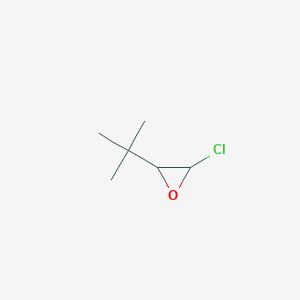
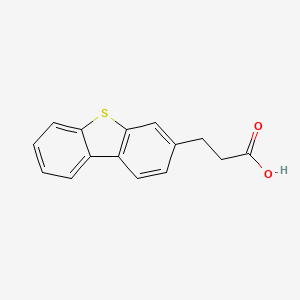
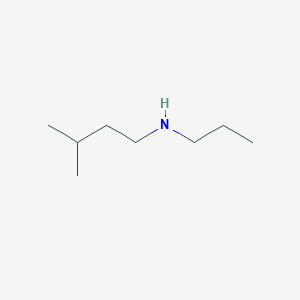

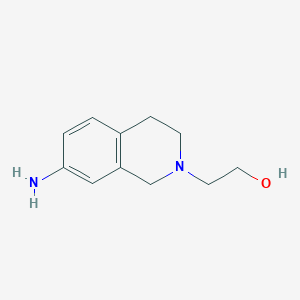
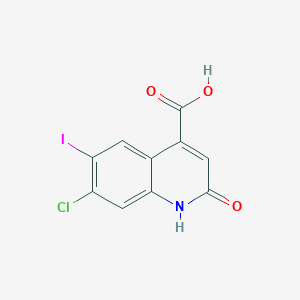

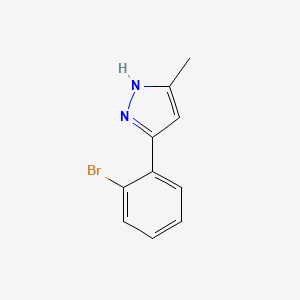

![5-Methyl-1-{[2-(methyloxy)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B15358312.png)
![Tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)pyridin-3-yl]ethynyl]phenoxy]acetate](/img/structure/B15358321.png)
